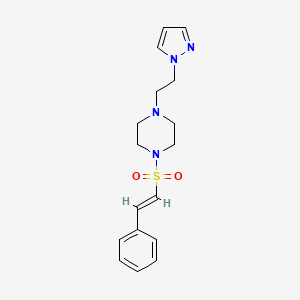
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with both a pyrazole and a styrylsulfonyl group. Its molecular formula is C15H18N4O2S, indicating a complex structure that may contribute to its diverse biological activities.
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms in cancer cells. This inhibition leads to increased apoptosis and reduced cell viability in various cancer cell lines, including breast cancer cells .
Case Studies
- In vitro Studies : A study investigated the efficacy of related piperazine compounds against human breast cancer cells. The IC50 values for certain derivatives were reported as low as 18 µM, demonstrating substantial cytotoxicity comparable to established drugs like Olaparib .
- Animal Models : In vivo studies have shown that piperazine derivatives exhibit antitumor activity in mouse models. For instance, lead compounds from related styrylsulfonyl-pyridine series demonstrated significant tumor reduction in xenograft models .
Cytotoxicity Assays
Cytotoxicity assays using the MTT method have been employed to assess the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4.8 | Induction of apoptosis |
| A549 | 56.9 | Cell cycle arrest |
These findings suggest that the compound may selectively target specific cancer types, particularly hepatocellular carcinoma over lung carcinoma .
Additional Biological Activities
Beyond anticancer effects, there is emerging evidence suggesting that pyrazole-containing compounds may possess neuropharmacological activity. For example, derivatives have shown anxiolytic-like effects mediated through interactions with the serotonergic system and GABAA receptors . This expands the potential therapeutic applications of compounds like this compound beyond oncology.
Propiedades
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,16-7-17-5-2-1-3-6-17)21-14-11-19(12-15-21)10-13-20-9-4-8-18-20/h1-9,16H,10-15H2/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSPANYDVSDUDZ-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














